molecular formula C17H25N5O B2600837 N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide CAS No. 1355586-26-3

N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide

Cat. No.: B2600837
CAS No.: 1355586-26-3
M. Wt: 315.421
InChI Key: OXTGBXYEUOLZIN-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrrolidine intermediates, followed by their coupling through acylation and subsequent cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The pyrazole and pyrrolidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Its potential therapeutic properties make it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: The compound’s unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-cyclopropylethyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
  • N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide

Uniqueness

Compared to similar compounds, N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide stands out due to its specific combination of functional groups and ring structures. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-13-8-19-22(9-13)10-15-4-3-7-21(15)11-16(23)20-17(2,12-18)14-5-6-14/h8-9,14-15H,3-7,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTGBXYEUOLZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCCN2CC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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